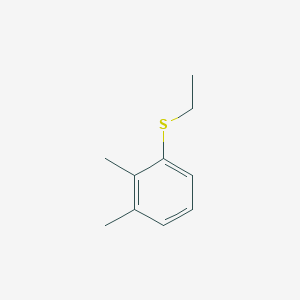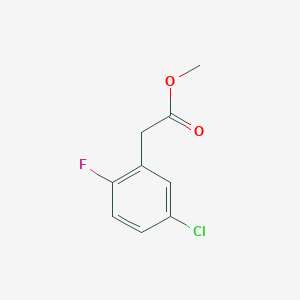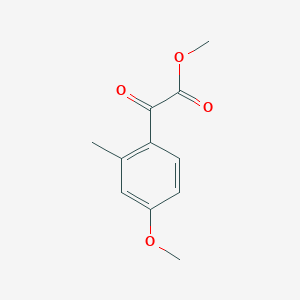
Methyl 4-methoxy-2-methylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-2-methylbenzoylformate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoylformate and is characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2-methylbenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-methoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Another method involves the use of 4-methoxy-2-methylbenzoyl chloride, which reacts with methanol in the presence of a base like pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-2-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include 4-methoxy-2-methylbenzoic acid and 4-methoxy-2-methylbenzaldehyde.
Reduction: The primary product is 4-methoxy-2-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 4-bromo-2-methylbenzoylformate or 4-nitro-2-methylbenzoylformate.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-2-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 4-methoxy-2-methylbenzoylformate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with enzymes or receptors in biological systems. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-methoxybenzoylformate
- Methyl 2-methylbenzoylformate
- Methyl 4-methylbenzoylformate
Uniqueness
Methyl 4-methoxy-2-methylbenzoylformate is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and industrial processes.
Propiedades
IUPAC Name |
methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNSJGEEJTESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7994093.png)
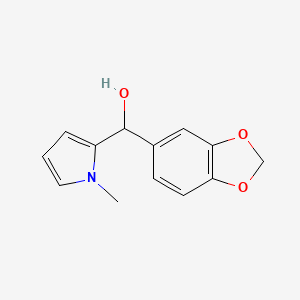
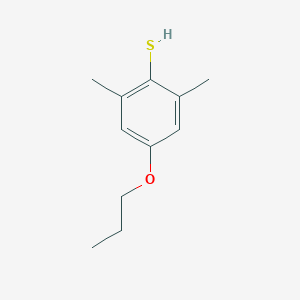
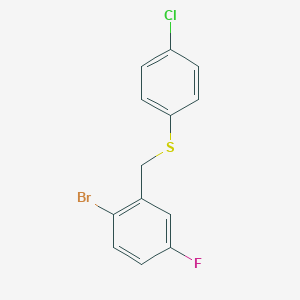
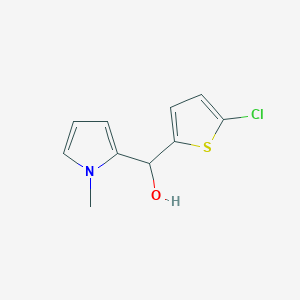
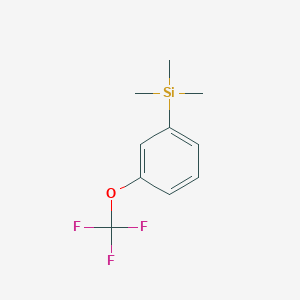
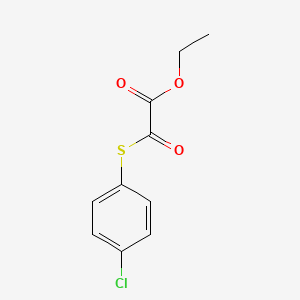
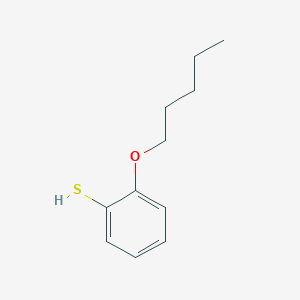
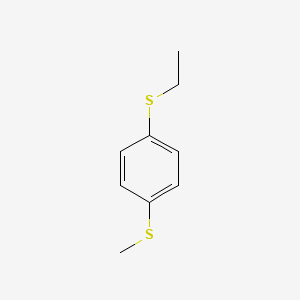
![1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994162.png)
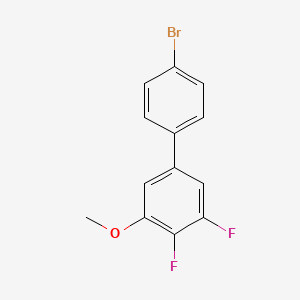
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol](/img/structure/B7994177.png)
